CASIN is a small molecule inhibitor specifically targeting the activity of the Rho GTPase, Cell division control protein 42 (Cdc42). [, , , , , , , , , , , ] In scientific research, CASIN serves as a valuable tool for studying the role of Cdc42 in various cellular processes, particularly those related to cell proliferation, adhesion, migration, and cytoskeleton organization. [, , , , , , , , ] Its specificity for Cdc42 makes it a valuable tool for dissecting the individual roles of Rho GTPases in complex biological systems. [, , , , , , , , , ]
Casein is sourced from milk, particularly from cows, goats, and sheep. The extraction process typically involves precipitation at a specific pH level (around 4.6), where casein proteins aggregate and can be separated from whey proteins.
Caseins are classified based on their amino acid sequences and structural properties into four main types:
The synthesis of casein occurs naturally in the mammary glands of mammals. The primary method for industrial production involves the following steps:
The process must be carefully controlled to maintain the integrity of the casein proteins and avoid denaturation. Factors such as temperature, pH, and ionic strength are critical during precipitation.
Caseins exist primarily as micelles—large aggregates that are approximately 50-250 nm in diameter. These micelles are composed of casein molecules surrounding calcium phosphate nanoclusters, providing structural stability and solubility.
The molecular weights of the individual caseins vary:
The amino acid composition varies among these types, influencing their functional properties.
Caseins undergo several chemical reactions during processing:
The stability of caseins against heat denaturation allows them to retain functionality during various food processing techniques.
The mechanism by which caseins function involves their ability to form micelles that encapsulate calcium and phosphate ions. This encapsulation aids in nutrient delivery during digestion and provides a source of bioavailable calcium for young mammals.
Research indicates that the structural properties of caseins enable them to interact with other food components, enhancing nutritional profiles and functional properties in food systems.
Computational analyses reveal significant differences in hydrophobicity among different types of caseins, affecting their functional applications in food science.
Caseins have numerous applications across various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3